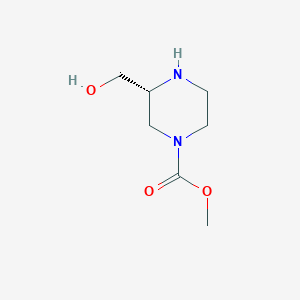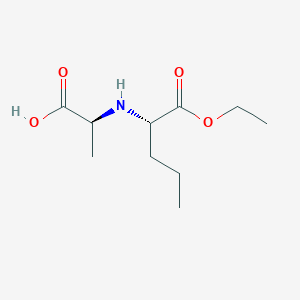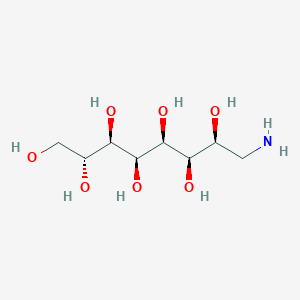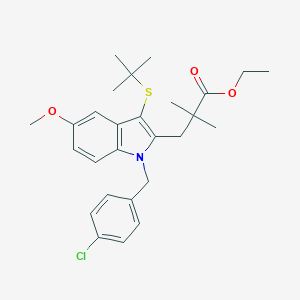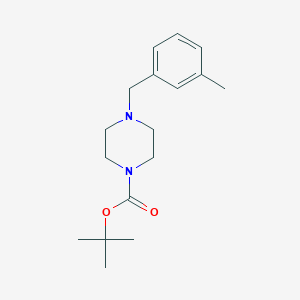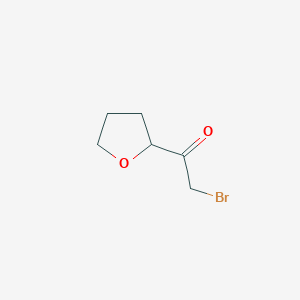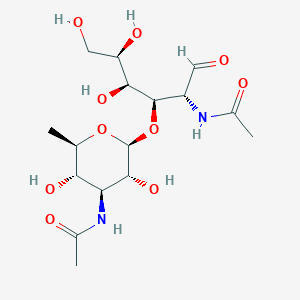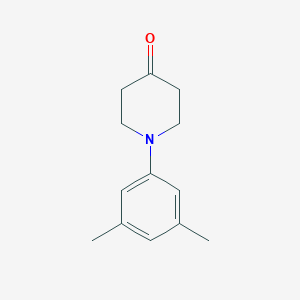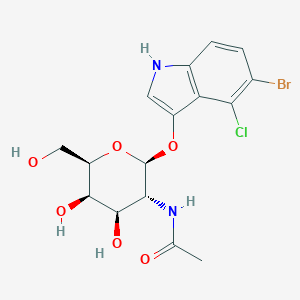
3-Hydroxytétradécanoate de méthyle
Vue d'ensemble
Description
Methyl 3-hydroxytetradecanoate, also known as methyl 3-hydroxy myristate, is an organic compound with the molecular formula C15H30O3 and a molecular weight of 258.3969 g/mol It is a methyl ester derivative of 3-hydroxytetradecanoic acid, a fatty acid commonly found in various natural sources
Applications De Recherche Scientifique
Methyl 3-hydroxytetradecanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of biologically active natural compounds.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
- Methyl 3-hydroxytetradecanoate is a compound with the chemical formula C15H30O3 and a molecular weight of approximately 258.4 g/mol .
- Its primary targets are not extensively studied, but it has been identified as a quorum-sensing signal molecule (quormone) that regulates the virulence of Ralstonia solanacearum . Quorum sensing plays a crucial role in bacterial communication and coordination.
Target of Action
Analyse Biochimique
Biochemical Properties
Methyl 3-hydroxytetradecanoate has been used in studies to determine its antioxidant, antielastase, and antiurease activities . The compound interacts with enzymes such as porcine pancreas lipase during its synthesis . The nature of these interactions involves the catalysis of hydrolysis of the racemic compound .
Cellular Effects
It is known that the compound has antioxidant properties , which suggests it may have a role in protecting cells from oxidative stress.
Molecular Mechanism
Its synthesis involves the catalysis of hydrolysis by porcine pancreas lipase . This suggests that it may interact with enzymes and other biomolecules at the molecular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxytetradecanoate can be synthesized through the enantioselective hydrolysis of racemic methyl 3-hydroxytetradecanoate using porcine pancreas lipase in an aqueous medium . The reaction conditions involve optimizing the weight ratio of substrate to lipase and the reaction time to achieve high enantiomeric excess. For instance, the resolution reaction with porcine pancreas lipase can afford ®-3-hydroxytetradecanoic acid with greater than 99% enantiomeric excess after 7 hours of incubation .
Industrial Production Methods: Industrial production methods for methyl 3-hydroxytetradecanoate typically involve the use of biocatalytic processes due to their environmentally friendly nature. The use of lipase-catalyzed hydrolysis in aqueous media is a preferred method as it presents a green chemistry approach .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-hydroxytetradecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert methyl 3-hydroxytetradecanoate to its corresponding alcohol or alkane derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various esters or ethers.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, esters, and ethers, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
3-Hydroxytetradecanoic acid: The parent compound of methyl 3-hydroxytetradecanoate.
Methyl 3-hydroxyhexadecanoate: A similar methyl ester with a longer carbon chain.
Methyl 3-hydroxyoctadecanoate: Another similar compound with an even longer carbon chain.
Uniqueness: Methyl 3-hydroxytetradecanoate is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZAMWODZQSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971039 | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55682-83-2 | |
| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl 3-hydroxytetradecanoate and what is its significance in the context of the provided research?
A1: Methyl 3-hydroxytetradecanoate is one of the twenty-nine bioactive compounds identified in the methanolic extract of Citrus aurantifolia (commonly known as Key lime) using Gas Chromatography-Mass Spectrometry (GC-MS) []. This research focused on analyzing the chemical composition of the extract and evaluating its antibacterial activity.
Q2: Has the potential antibacterial activity of Methyl 3-hydroxytetradecanoate been specifically investigated in the provided research?
A2: While the research identified Methyl 3-hydroxytetradecanoate within the Citrus aurantifolia extract, it primarily focused on the overall antibacterial activity of the complete extract rather than isolating the effects of individual compounds []. The study demonstrated that the Citrus aurantifolia extract exhibited antibacterial activity against various clinical pathogens, with the highest activity observed against Escherichia coli []. Further research is needed to determine the specific contribution of Methyl 3-hydroxytetradecanoate to the observed antibacterial effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


